molecular formula C8H6F3N3 B568023 4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridin-7-amine CAS No. 1260384-31-3

4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridin-7-amine

Cat. No.: B568023
CAS No.: 1260384-31-3
M. Wt: 201.152
InChI Key: NOQCPVOZSJUYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core and a trifluoromethyl group. The presence of the trifluoromethyl group often imparts enhanced biological activity and metabolic stability, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridin-7-amine typically involves multi-step procedures One common method includes the cyclization of appropriate precursors under specific conditionsThe cyclization step often requires the use of strong acids or bases to facilitate the formation of the pyrrolo-pyridine ring system .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the purification process might involve techniques such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridin-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridin-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its target, increasing its potency and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridin-7-amine distinguishes it from other similar compounds. This group often enhances the compound’s metabolic stability and biological activity, making it a more attractive candidate for drug development .

Properties

CAS No.

1260384-31-3

Molecular Formula

C8H6F3N3

Molecular Weight

201.152

IUPAC Name

4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridin-7-amine

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)5-3-14-7(12)6-4(5)1-2-13-6/h1-3,13H,(H2,12,14)

InChI Key

NOQCPVOZSJUYNR-UHFFFAOYSA-N

SMILES

C1=CNC2=C1C(=CN=C2N)C(F)(F)F

Origin of Product

United States

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